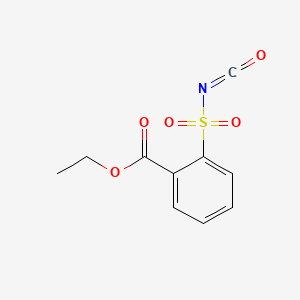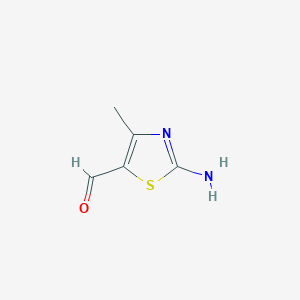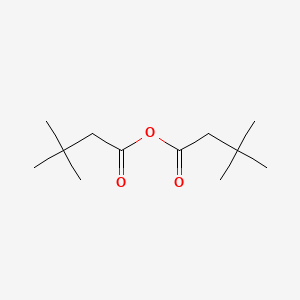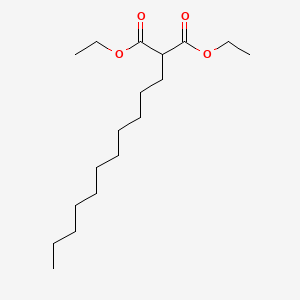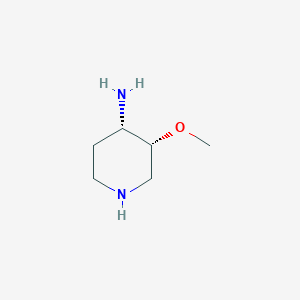
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate
Overview
Description
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is known for its unique structure, which includes an azetidine ring, a phenyl group, and a hydrogen carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate typically involves the reaction of 4-oxo-1-phenylazetidine-2-carboxylic acid with a suitable carbonate source. One common method is the reaction of the carboxylic acid with a carbonate ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrogen carbonate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols, and may be catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-1-phenylazetidine-2-carboxylic acid derivatives, while reduction can produce 4-hydroxy-1-phenylazetidine-2-carboxylic acid .
Scientific Research Applications
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and phenyl group allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The hydrogen carbonate moiety may also play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-phenylazetidine-2-carboxylic acid: This compound is structurally similar but lacks the hydrogen carbonate moiety.
4-Hydroxy-1-phenylazetidine-2-carboxylic acid: This compound is a reduced form of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate.
Uniqueness
This compound is unique due to its combination of an azetidine ring, a phenyl group, and a hydrogen carbonate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(4-oxo-1-phenylazetidin-2-yl) hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-6-9(15-10(13)14)11(8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPJGMGMBDWBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone](/img/structure/B1626773.png)

